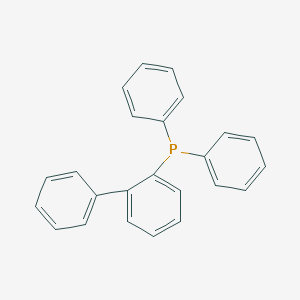

2-(Diphenylphosphino)biphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diphenyl-(2-phenylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19P/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCQSSIMHQVKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514265 | |

| Record name | ([1,1'-Biphenyl]-2-yl)(diphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13885-09-1 | |

| Record name | ([1,1'-Biphenyl]-2-yl)(diphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Diphenylphosphino)biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis and Purification of 2-(Diphenylphosphino)biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of 2-(diphenylphosphino)biphenyl, a crucial monodentate biaryl phosphine ligand. Such ligands are instrumental in advancing modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1][2][3] The steric bulk and electron-donating properties of these ligands are key to the efficacy of the catalytic cycle.[1] This document outlines the primary synthetic methodologies, detailed experimental protocols, and purification techniques, supported by quantitative data and a visual representation of the experimental workflow.

Synthetic Strategies

The synthesis of this compound predominantly commences from the precursor 2-bromobiphenyl.[4][5] The core transformation involves the formation of an organometallic intermediate from 2-bromobiphenyl, which then reacts with chlorodiphenylphosphine. The two main approaches to generate the reactive intermediate are through a Grignard reagent or an organolithium species.

Synthesis of the Precursor: 2-Bromobiphenyl

A common route to 2-bromobiphenyl involves a Suzuki-Miyaura coupling reaction between 1,2-dibromobenzene and phenylboronic acid.[5]

Key Synthetic Reactions

The primary methods for the synthesis of this compound are summarized below.

| Method | Starting Materials | Key Reagents | Typical Yield | Reference |

| Grignard Reaction | 2-Bromobiphenyl | Magnesium, Chlorodiphenylphosphine | High | [6] |

| Lithiation | 2-Bromobiphenyl | n-Butyllithium or t-Butyllithium, Chlorodiphenylphosphine | Not specified | [4] |

| Suzuki-Miyaura Coupling (for related phosphine oxides) | (2-Bromophenyl)diphenylphosphine oxide, Arylboronic acids | Palladium catalyst, Base | Good | [7][8] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from procedures for analogous biaryl phosphine ligands.[6]

Materials:

-

2-Bromobiphenyl

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Chlorodiphenylphosphine

-

Saturated aqueous ammonium chloride solution

-

Methanol

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings to a dry three-necked flask equipped with a reflux condenser and a dropping funnel.

-

Add a solution of 2-bromobiphenyl in anhydrous THF to the flask. The reaction may need gentle heating to initiate.

-

Once the Grignard reagent formation is complete, cool the reaction mixture to room temperature.

-

Slowly add a solution of chlorodiphenylphosphine in anhydrous THF to the Grignard reagent at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the completion of the reaction.

-

Cool the reaction mixture to room temperature and then quench by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization from a solvent such as methanol to yield this compound as a white solid.[6]

Protocol 2: Synthesis of this compound via Lithiation

This protocol is based on the general principle of ortho-lithiation followed by quenching with an electrophile.[4]

Materials:

-

2-Bromobiphenyl

-

n-Butyllithium (or t-Butyllithium) in a suitable solvent (e.g., hexanes)

-

Anhydrous diethyl ether or THF

-

Chlorodiphenylphosphine

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Under an inert atmosphere, dissolve 2-bromobiphenyl in anhydrous diethyl ether or THF in a dry Schlenk flask.

-

Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium to the cooled solution. Stir the mixture at this temperature for a specified time to allow for lithium-halogen exchange.

-

Slowly add a solution of chlorodiphenylphosphine in the same anhydrous solvent to the reaction mixture at -78 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel or by crystallization.

Purification of this compound

Due to the air-sensitive nature of many phosphine ligands, purification requires careful handling under an inert atmosphere.[9][10]

Crystallization:

-

This is a common method for purifying solid phosphine ligands.[6] Solvents like methanol or ethanol are often effective. The crude product is dissolved in a minimum amount of hot solvent, and the solution is allowed to cool slowly to induce crystallization.

Column Chromatography:

-

For non-polar phosphine ligands, column chromatography on silica gel or alumina can be employed.[4] It is crucial to use deoxygenated solvents and to maintain an inert atmosphere over the column to prevent oxidation of the phosphine to the corresponding phosphine oxide.[11]

Handling and Storage of Air-Sensitive Phosphines:

-

Phosphine ligands, especially those with electron-rich alkyl groups, are susceptible to oxidation.[10][12]

-

All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using Schlenk line techniques or in a glovebox.[10]

-

Solvents should be thoroughly degassed before use.[11]

-

Store the purified ligand in a sealed container under an inert atmosphere, preferably in a refrigerator or freezer to minimize degradation.[9][10]

Experimental Workflow Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Application of 2-Bromobiphenyl_Chemicalbook [chemicalbook.com]

- 5. 2-Bromobiphenyl | 2052-07-5 [chemicalbook.com]

- 6. 2-(Di-tert-butylphosphino)biphenyl synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. reddit.com [reddit.com]

- 12. reddit.com [reddit.com]

An In-depth Technical Guide to 2-(Diphenylphosphino)biphenyl: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Diphenylphosphino)biphenyl, a crucial monodentate biaryl phosphine ligand. This document details experimental protocols for its synthesis and its application in key cross-coupling reactions, supported by spectroscopic data and safety information.

Core Physical and Chemical Properties

This compound, also known as JohnPhos, is a white to off-white crystalline solid at room temperature.[1] It is an air-sensitive compound and should be stored under an inert atmosphere.[2] Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₉P | [1][3] |

| Molecular Weight | 338.39 g/mol | [1] |

| Appearance | White to off-white crystal | [1] |

| Melting Point | 80 - 86 °C | [1] |

| Boiling Point (Predicted) | 473.2 ± 24.0 °C | [4] |

| CAS Number | 13885-09-1 | [1][3] |

| Solubility | Slightly soluble in water. Soluble in organic solvents like toluene and THF. | [4] |

| Storage Temperature | 2 - 8 °C under inert atmosphere | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the three phenyl rings.

-

¹³C NMR: The carbon NMR spectrum will display numerous signals in the aromatic region (typically 120-150 ppm). The carbon atoms directly bonded to the phosphorus atom will show coupling (J-P), which is characteristic of organophosphorus compounds. For related diphenylphosphine oxides, C-P coupling constants (¹JPC) can be in the range of 97-107 Hz.[5]

-

³¹P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool for phosphine ligands. For similar triarylphosphines, a single peak is expected. For instance, the ³¹P NMR chemical shift for diphenylphosphine oxide is around 21.5 ppm (in CDCl₃, relative to an external standard).[5] For (2-([1,1'-biphenyl]-4-yl)ethyl)diphenylphosphine, the chemical shift is reported to be -15.7 ppm in CDCl₃.

-

FT-IR: The infrared spectrum will be characterized by absorption bands corresponding to C-H stretching of the aromatic rings (around 3050 cm⁻¹), C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and P-C stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 338.4). The predicted monoisotopic mass is 338.122437604 Da.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of biaryl phosphine ligands involves the reaction of an organometallic reagent with a chlorophosphine. The following is a plausible synthetic protocol based on established chemical principles for similar compounds.

Reaction Scheme:

A plausible synthetic workflow for this compound.

Materials:

-

2-Bromobiphenyl

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Chlorodiphenylphosphine

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Toluene or other suitable solvent for extraction and purification

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). The flask is maintained under an inert atmosphere (e.g., argon or nitrogen). A solution of 2-bromobiphenyl (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture may require gentle heating to start. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Phosphination: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of chlorodiphenylphosphine (1.0 equivalent) in anhydrous THF is then added dropwise from the dropping funnel. The reaction is typically exothermic and the temperature should be maintained below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., toluene or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of toluene and hexanes) or by column chromatography on silica gel.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an effective ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds.

Reaction Scheme:

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Example Protocol: Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

-

4-Bromoanisole

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

This compound

-

A suitable base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate)

-

Anhydrous solvent (e.g., toluene, dioxane, or a mixture of toluene/water)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precursor (e.g., 1-2 mol% Pd(OAc)₂), this compound (2-4 mol%), and the base (e.g., 2.0 equivalents of K₂CO₃). The vessel is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

-

Addition of Reagents: 4-Bromoanisole (1.0 equivalent), phenylboronic acid (1.2-1.5 equivalents), and the anhydrous solvent are then added via syringe.

-

Reaction: The reaction mixture is heated with stirring in an oil bath at a temperature typically ranging from 80 to 110 °C. The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Application in Buchwald-Hartwig Amination

This ligand is also highly effective in palladium-catalyzed Buchwald-Hartwig amination reactions for the formation of carbon-nitrogen bonds.

Reaction Scheme:

General workflow for a Buchwald-Hartwig amination reaction.

Example Protocol: Coupling of 4-Chloroanisole with Morpholine

Materials:

-

4-Chloroanisole

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

This compound

-

A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS))

-

Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., 1-2 mol% Pd(OAc)₂), this compound (2-4 mol%), and the base (e.g., 1.2-1.5 equivalents of NaOtBu).

-

Addition of Reagents: 4-Chloroanisole (1.0 equivalent), morpholine (1.2 equivalents), and the anhydrous solvent are added.

-

Reaction: The reaction mixture is heated with stirring in an oil bath, typically at temperatures ranging from 80 to 110 °C. The reaction progress is monitored by TLC or GC.

-

Work-up: After the starting material is consumed, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent and filtered through a pad of celite to remove palladium black and inorganic salts. The filtrate is then washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography.

Safety and Handling

This compound is classified as an irritant.[3] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

Use only outdoors or in a well-ventilated area.[3]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.[3]

First Aid Measures:

-

If on skin: Wash with plenty of soap and water.[3]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell.

Store in a well-ventilated place. Keep container tightly closed and store under an inert atmosphere.[2]

Signaling Pathways and Logical Relationships

As a synthetic phosphine ligand primarily used in organometallic catalysis, this compound is not known to be involved in biological signaling pathways. Its function is to coordinate with a transition metal center, thereby modifying its electronic and steric properties to facilitate catalytic transformations.

The logical relationship in its application is the structure-activity relationship common in catalysis. The bulky biphenyl backbone and the electron-donating diphenylphosphino group are key features that contribute to its effectiveness in promoting oxidative addition and reductive elimination steps in the catalytic cycles of cross-coupling reactions.

Simplified logic of the catalytic cycle enabled by this compound.

Conclusion

This compound is a versatile and highly effective ligand in modern organic synthesis, particularly for palladium-catalyzed cross-coupling reactions. Its well-defined physical and chemical properties, combined with its commercial availability, make it an invaluable tool for researchers in academia and industry, including those in the field of drug development where the construction of complex molecular architectures is paramount. Proper handling and storage are essential due to its air-sensitive and irritant nature. The experimental protocols provided herein offer a starting point for the synthesis and application of this important catalytic component.

References

2-(Diphenylphosphino)biphenyl CAS number and suppliers

An In-Depth Technical Guide to 2-(Diphenylphosphino)biphenyl for Researchers and Drug Development Professionals

Introduction

This compound, a member of the biaryl phosphine ligand family, is a versatile organophosphorus compound with significant applications in organic synthesis and catalysis. Its rigid biphenyl backbone and electron-rich diphenylphosphino group make it an effective monodentate ligand for various transition metal-catalyzed reactions. This technical guide provides comprehensive information on its chemical properties, suppliers, synthesis, and applications, particularly in the context of research and drug development. The compound is instrumental in forming crucial carbon-carbon and carbon-heteroatom bonds, which are foundational in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1][2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 13885-09-1 | [1][3] |

| Molecular Formula | C₂₄H₁₉P | [1][3] |

| Molecular Weight | 338.39 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 80 - 86 °C | [1][3] |

| Boiling Point | 473.2 ± 24.0 °C (Predicted) | [3] |

| Purity | ≥98% (GC) to 99% | [1][3] |

| Storage Conditions | Store at 2 - 8 °C under an inert atmosphere | [1][3] |

| Synonyms | (2-Biphenylyl)diphenylphosphine, 2-Biphenylyl(diphenyl)phosphine, (1,1'-Biphenyl)-2-yldiphenylphosphine | [1][3] |

Commercial Suppliers

This compound is available from various chemical suppliers that cater to research and industrial needs. The following table lists some of the known suppliers.

| Supplier | Location | Purity/Notes |

| Chem-Impex | Wood Dale, IL, USA | ≥ 98% (GC) |

| XINXIANG RUNYU MATERIAL CO., LTD. | Xinxiang, China | 99% Purity |

| Thermo Scientific Chemicals | Global | 98% |

Applications in Catalysis and Drug Development

This compound serves as a highly effective ligand in numerous catalytic processes, most notably in palladium-catalyzed cross-coupling reactions.[1][2] Its structure allows for the stabilization of metal complexes, leading to enhanced reaction rates and selectivity.[1] These reactions are pivotal in medicinal chemistry for the synthesis of new drug candidates, as they enable the construction of complex molecular architectures with improved bioactivity.[2]

Key applications include:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl halides and boronic acids.

-

Buchwald-Hartwig Amination: Formation of C-N bonds, crucial for synthesizing many pharmaceuticals.

-

Heck Reaction: Formation of substituted alkenes.

The logical workflow for utilizing this ligand in catalysis is depicted below.

Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

The biphenyl scaffold of the ligand can be synthesized using a Suzuki-Miyaura cross-coupling reaction. The following is a generalized protocol adapted from literature procedures for the synthesis of substituted biphenyl phosphine oxides, which are precursors to the final phosphine ligand.[4]

Reaction: Coupling of (2-bromophenyl)diphenylphosphine oxide with phenylboronic acid.

Materials:

-

(2-Bromophenyl)diphenylphosphine oxide

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium phosphate (K₃PO₄) or Potassium fluoride (KF)

-

Anhydrous 1,4-dioxane

-

Standard Schlenk line and glassware

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon), add (2-bromophenyl)diphenylphosphine oxide (1 equiv.), phenylboronic acid (1.5 equiv.), and K₃PO₄ (2 equiv.).

-

Add Pd(OAc)₂ (3-10 mol%) and PPh₃ (6-20 mol%) to the flask.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 15 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (2-biphenylyl)diphenylphosphine oxide by column chromatography on silica gel.

-

The resulting phosphine oxide is then reduced to this compound using a reducing agent like trichlorosilane (HSiCl₃) in the presence of a tertiary amine base.

The general workflow for a typical cross-coupling experiment is illustrated below.

Protocol 2: Application in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the use of this compound as a ligand in a representative Suzuki-Miyaura reaction.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

This compound (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Toluene/Water mixture (e.g., 4:1 ratio, 5 mL)

Procedure:

-

In a reaction vessel, combine the aryl bromide, arylboronic acid, and potassium carbonate.

-

In a separate vial, pre-mix the Pd(OAc)₂ and this compound in a small amount of the solvent to form the catalyst complex.

-

Add the catalyst mixture to the reaction vessel.

-

Add the toluene/water solvent mixture.

-

Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

-

Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC).

-

Follow the workup, extraction, and purification steps as outlined in the general workflow (Figure 2).

Catalytic Cycle Visualization

The effectiveness of this compound stems from its role in facilitating the elementary steps of the catalytic cycle in cross-coupling reactions. The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura reaction.

Conclusion

This compound is a valuable and robust ligand for synthetic chemists in both academic and industrial settings. Its utility in promoting a wide range of palladium-catalyzed cross-coupling reactions makes it a key tool for the efficient construction of complex molecules, including those of pharmaceutical interest. Understanding its properties, synthesis, and the protocols for its application is crucial for leveraging its full potential in modern organic synthesis and drug discovery.

References

A Technical Guide to the Solubility of 2-(Diphenylphosphino)biphenyl in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Diphenylphosphino)biphenyl is a critical monodentate phosphine ligand, frequently employed in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. Despite its widespread use, quantitative solubility data in common organic solvents remains largely unreported in publicly accessible literature. This technical guide provides a comprehensive framework for determining the solubility of this compound. It outlines a detailed experimental protocol for solubility determination, presents a structured format for data reporting, and includes a visual representation of the experimental workflow to ensure methodological consistency and facilitate the generation of comparable, high-quality data essential for process development, reaction optimization, and formulation studies.

Introduction

This compound, a member of the biaryl phosphine ligand family, is a white to off-white crystalline solid. Its efficacy in stabilizing catalytic species and promoting challenging chemical transformations has cemented its importance in synthetic organic chemistry. A fundamental physicochemical property that governs the practical application of any solid reagent is its solubility in the reaction medium. Understanding the solubility of this compound is paramount for:

-

Reaction Kinetics and Optimization: Ensuring the ligand is fully dissolved is crucial for achieving homogeneous reaction conditions, which directly impacts reaction rates, catalyst turnover, and overall yield.

-

Process Development and Scale-Up: Knowledge of solubility is essential for designing efficient processes for catalyst preparation, reaction work-up, and product purification.

-

Formulation of Stock Solutions: Accurate solubility data enables the preparation of stable, saturated, or subsaturated stock solutions for high-throughput screening and automated synthesis.

While qualitative descriptors such as "slightly soluble in water" are available from commercial suppliers, this guide addresses the critical need for quantitative data in common organic solvents.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₉P | [2] |

| Molecular Weight | 338.39 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 80 - 86 °C | [2] |

| CAS Number | 13885-09-1 | [2] |

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Tetrahydrofuran (THF) | Gravimetric | |||

| Toluene | Gravimetric | |||

| Dichloromethane (DCM) | Gravimetric | |||

| Methanol | Gravimetric | |||

| Ethanol | Gravimetric | |||

| Acetone | Gravimetric | |||

| Diethyl Ether | Gravimetric |

Experimental Protocol for Solubility Determination

The following section details a robust and widely accepted gravimetric method for determining the thermodynamic solubility of this compound in various organic solvents.[1][5][6][7]

Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled orbital shaker or water bath

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or vials

-

Pipettes

-

Vacuum oven or desiccator

Procedure

-

Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution reaches saturation. It is advisable to perform a preliminary study to determine the time required to reach a stable concentration.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible filter to remove any undissolved solid particles.

-

Gravimetric Analysis: Dispense the filtered saturated solution into a pre-weighed, clean, and dry evaporation dish or vial. Record the exact weight of the dish with the solution.

-

Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and well below the melting point of the solute to gently evaporate the solvent to dryness. Alternatively, the solvent can be removed under a stream of inert gas followed by drying in a desiccator to a constant weight.

-

Final Weighing: Once the solvent is completely removed and the dish has cooled to room temperature in a desiccator, weigh the dish containing the solid residue. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Weight of residue (g) / Volume of solvent used (L))

Data Reporting

All experimentally determined solubility data should be reported in a structured format, as shown in the table in Section 3, including the solvent, temperature, and the calculated solubility in both g/L and mol/L.

Visualized Experimental Workflow

The following diagram illustrates the logical steps for the determination of the solubility of this compound using the gravimetric method.

Caption: Workflow for gravimetric solubility determination.

Conclusion

This technical guide provides a standardized methodology for determining the solubility of this compound in common organic solvents. The lack of readily available quantitative data necessitates a rigorous and consistent experimental approach to build a reliable solubility profile for this important phosphine ligand. By following the detailed protocol and data presentation format outlined herein, researchers can generate high-quality, comparable data that will be invaluable for the broader scientific community in optimizing chemical processes and fostering innovation in catalysis and materials science.

References

Stability and Storage of 2-(Diphenylphosphino)biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for the organophosphorus compound 2-(Diphenylphosphino)biphenyl. This biphenyl phosphine ligand is a cornerstone in modern synthetic chemistry, particularly as a ligand in transition metal catalysis for constructing complex organic molecules. Understanding its stability is paramount for ensuring experimental reproducibility, catalyst efficacy, and the overall success of synthetic campaigns.

Core Stability Profile

This compound is a solid compound that is susceptible to degradation, primarily through oxidation of the phosphorus(III) center to a phosphine oxide (P=O). This process is facilitated by exposure to atmospheric oxygen. The lone pair of electrons on the phosphorus atom, which is crucial for its coordination to metal centers in catalysis, is also the site of this oxidative degradation. The formation of the phosphine oxide deactivates the ligand, as it can no longer effectively coordinate to the metal catalyst, leading to diminished or no catalytic activity.

While generally considered more stable than their alkylphosphine counterparts, arylphosphines like this compound are still sensitive to atmospheric conditions. Therefore, stringent control over its storage and handling is necessary to maintain its chemical integrity and performance.

Quantitative Data on Storage and Stability

Specific quantitative data on the long-term stability and degradation kinetics of this compound under various conditions is not extensively available in public literature. However, based on information from suppliers and safety data sheets, the following qualitative and semi-quantitative recommendations can be made to ensure its stability.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the phosphine to phosphine oxide. |

| Temperature | Cool, room temperature (Some suppliers recommend 2-8 °C) | To minimize thermal degradation and slow down any potential side reactions. |

| Light Exposure | Store in a dark place | To prevent light-induced degradation pathways. |

| Moisture | Dry environment (e.g., in a desiccator) | To prevent hydrolysis, although oxidation is the primary concern. |

| Container | Tightly sealed container | To maintain the inert atmosphere and prevent ingress of air and moisture. |

Handling and Incompatibility

| Aspect | Recommendation |

| General Handling | Handle under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air. |

| Incompatible Materials | Strong oxidizing agents. |

| Solutions | Solutions should be prepared with degassed solvents and stored under an inert atmosphere. |

Experimental Protocols

To ensure the quality and stability of this compound for sensitive applications, researchers can perform stability assessments. The following is a detailed protocol for monitoring the oxidative stability of this compound using ³¹P NMR spectroscopy.

Protocol: Monitoring Oxidative Stability by ³¹P NMR Spectroscopy

Objective: To quantify the rate of oxidation of this compound to its corresponding phosphine oxide upon exposure to air.

Materials:

-

This compound

-

Anhydrous, deuterated solvent (e.g., CDCl₃ or C₆D₆)

-

NMR tubes and caps

-

Pipettes and syringes

-

NMR spectrometer with ³¹P capabilities

Procedure:

-

Sample Preparation (Inert Conditions):

-

Inside a glovebox or under a stream of inert gas, accurately weigh a known amount of this compound and dissolve it in a known volume of anhydrous, deuterated solvent to prepare a stock solution of a specific concentration (e.g., 50 mM).

-

Transfer an aliquot of this solution to an NMR tube and seal it with a cap while still under an inert atmosphere. This will serve as the time-zero (t=0) reference sample.

-

-

NMR Analysis (t=0):

-

Acquire a ³¹P NMR spectrum of the reference sample.

-

Record the chemical shift of the this compound peak.

-

Integrate the peak and set its value to a reference of 100%.

-

-

Exposure to Air:

-

Prepare a separate, identical NMR sample of this compound.

-

Expose this sample to air by leaving the NMR tube open to the atmosphere for a defined period or by bubbling a gentle stream of air through the solution. For a kinetic study, multiple identical samples can be prepared and exposed for different durations.

-

-

Time-Course NMR Analysis:

-

At regular time intervals (e.g., every hour, or as deemed appropriate based on the expected rate of oxidation), acquire a ³¹P NMR spectrum of the air-exposed sample(s).

-

In the resulting spectra, identify the peak corresponding to the starting phosphine and the new peak corresponding to the this compound oxide. The phosphine oxide peak will appear at a different chemical shift (typically downfield).

-

For each time point, integrate both the phosphine and phosphine oxide peaks.

-

-

Data Analysis:

-

Calculate the relative percentage of the remaining phosphine and the formed phosphine oxide at each time point.

-

Plot the percentage of the remaining this compound as a function of time. This will provide a degradation profile.

-

From this data, the rate of oxidation under the specific experimental conditions can be determined.

-

Expected Outcome: The ³¹P NMR spectra will show a decrease in the integral of the peak corresponding to this compound and a concurrent increase in the integral of the peak for its phosphine oxide. This provides a direct, quantitative measure of the compound's stability in the presence of air.[1][2]

Visualization of Application and Handling

To provide context for the importance of maintaining the stability of this compound, the following diagrams illustrate its role in a common catalytic reaction and the general workflow for handling this air-sensitive compound.

Caption: Catalytic cycle showing the role of this compound as a ligand (L) in a palladium-catalyzed cross-coupling reaction.

Caption: Recommended workflow for handling solid this compound to minimize air exposure.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development, particularly in the field of catalysis. The primary degradation pathway is oxidation to the corresponding phosphine oxide, which can be effectively mitigated by strict adherence to storage and handling under an inert atmosphere. While specific quantitative shelf-life data is not readily published, the implementation of analytical techniques such as ³¹P NMR spectroscopy can provide researchers with a robust method to assess the quality and stability of this vital reagent, ensuring the reliability and reproducibility of their synthetic endeavors.

References

The Coordination Chemistry of 2-(Diphenylphosphino)biphenyl with Palladium: A Technical Guide for Researchers

An in-depth exploration of the synthesis, structure, reactivity, and catalytic applications of palladium complexes featuring the 2-(diphenylphosphino)biphenyl ligand, tailored for researchers, scientists, and drug development professionals.

The field of palladium-catalyzed cross-coupling has been revolutionized by the development of sophisticated phosphine ligands that enhance catalyst performance. Among these, biaryl phosphines have emerged as a particularly effective class, and this compound stands as a foundational example. Its unique steric and electronic properties facilitate key steps in catalytic cycles, leading to high efficiency in a variety of bond-forming reactions. This technical guide provides a comprehensive overview of the coordination chemistry of this compound with palladium, offering insights into the synthesis of its complexes, their structural and spectroscopic characterization, and their application in catalysis.

Synthesis of Palladium Complexes

Palladium complexes of this compound are typically prepared through the reaction of a suitable palladium(II) precursor with the phosphine ligand. Common palladium sources include palladium(II) chloride (PdCl₂), bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂), and bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂). The stoichiometry of the reaction determines the nature of the resulting complex. For instance, a 1:1 reaction often yields dimeric, chloride-bridged complexes, while a 2:1 ligand-to-metal ratio can produce monomeric bis(phosphine) complexes.

A general synthetic approach involves dissolving the palladium precursor and the this compound ligand in an appropriate solvent, such as dichloromethane or toluene, and stirring the mixture at room temperature. The desired complex often precipitates from the solution and can be isolated by filtration.

Structural and Spectroscopic Characterization

The coordination of this compound to palladium has been elucidated through various analytical techniques, primarily X-ray crystallography and ³¹P NMR spectroscopy.

X-ray Crystallography

Table 1: Representative Crystallographic Data for a Related Biaryl Phosphine Palladium Complex (PdCl₂(dpbp)) [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Pd-P1 Bond Length (Å) | 2.238(1) |

| Pd-P2 Bond Length (Å) | 2.243(1) |

| Pd-Cl1 Bond Length (Å) | 2.355(1) |

| Pd-Cl2 Bond Length (Å) | 2.348(1) |

| P1-Pd-P2 Angle (°) | 92.24(4) |

| Cl1-Pd-Cl2 Angle (°) | 88.54(4) |

| P1-Pd-Cl1 Angle (°) | 176.81(4) |

| P2-Pd-Cl2 Angle (°) | 177.58(4) |

Note: Data for 2,2'-bis(diphenylphosphino)-1,1'-biphenyl (dpbp) complex is used as a close analog.

³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful tool for characterizing palladium-phosphine complexes in solution. The chemical shift (δ) of the phosphorus atom provides information about its coordination environment. Upon coordination to palladium, the ³¹P NMR signal of this compound typically shifts downfield compared to the free ligand. The magnitude of this shift can indicate the nature of the palladium-phosphine bond. For palladium(II) complexes, the ³¹P chemical shifts are generally observed in the range of +20 to +40 ppm.[3]

Reactivity and Catalytic Applications

Palladium complexes of this compound are highly effective catalysts for a range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The success of this ligand is attributed to its ability to promote the key elementary steps of the catalytic cycle: oxidative addition and reductive elimination.

Oxidative Addition and Reductive Elimination

The catalytic cycle typically begins with the oxidative addition of an organic halide to a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst. The electron-rich nature of the this compound ligand facilitates this step by increasing the electron density on the palladium center, making it more susceptible to reaction with the electrophilic organic halide.[3]

Following transmetalation, the final step of the catalytic cycle is reductive elimination, where the new carbon-carbon or carbon-nitrogen bond is formed, and the Pd(0) catalyst is regenerated. The steric bulk of the biphenyl backbone of the ligand is thought to promote this step by creating a sterically crowded coordination sphere that favors the elimination of the product.[3]

Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Catalysts derived from this compound and its analogs have demonstrated high activity for the coupling of aryl bromides and chlorides with arylboronic acids.[3] These catalysts often exhibit high turnover numbers (TONs) and can function at low catalyst loadings.[3]

Table 2: Representative Catalytic Performance in Suzuki-Miyaura Coupling [3]

| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Solvent | Base | Temperature (°C) | Yield (%) |

| 4-Chlorotoluene | Phenylboronic acid | 1.0 | Toluene | K₃PO₄ | 80 | 98 |

| 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | 0.5 | Dioxane | K₂CO₃ | 100 | 95 |

| 1-Bromo-4-(trifluoromethyl)benzene | 2-Methylphenylboronic acid | 1.0 | THF | KF | RT | 92 |

Note: This table represents typical conditions and yields for Suzuki-Miyaura reactions using catalysts based on 2-(diorganophosphino)biphenyl ligands.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Palladium catalysts supported by this compound and related ligands have been shown to be effective for the coupling of a wide range of aryl halides with primary and secondary amines. The choice of base and solvent is crucial for optimizing the reaction conditions.

Table 3: Representative Catalytic Performance in Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst Loading (mol %) | Solvent | Base | Temperature (°C) | Yield (%) |

| 4-Chlorotoluene | Morpholine | 1.5 | Toluene | NaOtBu | 100 | 94 |

| 1-Bromo-3,5-dimethylbenzene | Aniline | 1.0 | Dioxane | K₃PO₄ | 110 | 91 |

| 4-Bromobenzotrifluoride | n-Hexylamine | 2.0 | Toluene | LiHMDS | 80 | 88 |

Note: This table represents typical conditions and yields for Buchwald-Hartwig aminations using catalysts based on biaryl phosphine ligands.

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis and application of these palladium complexes. Below are representative protocols for the synthesis of a palladium precatalyst and its use in a Suzuki-Miyaura coupling reaction.

Synthesis of a [Pd(this compound)Cl]₂ Precatalyst (General Procedure)

A solution of this compound (2 equivalents) in anhydrous toluene is added to a stirred suspension of bis(acetonitrile)palladium(II) chloride (1 equivalent) in anhydrous toluene under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours. The resulting precipitate is collected by filtration, washed with fresh toluene and then a non-polar solvent like pentane, and dried under vacuum to yield the dimeric palladium(II) complex.

Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid (General Procedure)[4]

To a reaction vessel under an inert atmosphere are added the palladium precatalyst (e.g., [Pd(this compound)Cl]₂, 0.5-2 mol %), the aryl bromide (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents). Anhydrous solvent (e.g., toluene, dioxane, or THF) is added, and the mixture is heated to the desired temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by a suitable technique such as TLC or GC. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Visualizing the Catalytic Cycle

The catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions can be visualized using Graphviz to illustrate the key steps and intermediates.

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The coordination chemistry of this compound with palladium has played a pivotal role in the advancement of modern cross-coupling catalysis. The unique combination of steric bulk and electron-donating character inherent to this biaryl phosphine ligand facilitates the critical steps of oxidative addition and reductive elimination, leading to highly efficient catalytic systems. This guide has provided a comprehensive overview of the synthesis, characterization, and catalytic applications of these important complexes, offering valuable insights for researchers in academia and industry. Further exploration of this ligand and its derivatives will undoubtedly continue to push the boundaries of catalytic C-C and C-N bond formation.

References

An In-depth Technical Guide to the Electronic and Steric Effects of the 2-(Diphenylphosphino)biphenyl Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(diphenylphosphino)biphenyl ligand is a prominent member of the biaryl monophosphine class of ligands, which have become indispensable in modern synthetic chemistry. Its unique structural framework, characterized by a biphenyl backbone, imparts a specific combination of steric and electronic properties that are highly effective in stabilizing metal centers and promoting a variety of catalytic transformations. This guide provides a comprehensive overview of the synthesis, key properties, and applications of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Core Properties: Electronic and Steric Effects

The efficacy of this compound in catalysis is largely attributed to its distinct electronic and steric characteristics. The biphenyl scaffold, along with the diphenylphosphino group, creates a sterically demanding environment around the metal center. This steric bulk is crucial for promoting the formation of monoligated, highly reactive L1Pd(0) complexes, which are key intermediates in many catalytic cycles. The electron-donating nature of the phosphine group influences the electron density at the metal center, which in turn affects the rates of oxidative addition and reductive elimination steps in catalytic cycles.

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C24H19P | [1] |

| Molecular Weight | 338.38 g/mol | |

| CAS Number | 13885-09-1 | [1][2] |

| Appearance | White to yellow powder/crystals | [3] |

| Cone Angle (θ) | Not explicitly reported. The cone angle is a measure of the steric bulk of a phosphine ligand. For comparison, the related ligand triphenylphosphine has a cone angle of 145°. Given the additional phenyl group, the cone angle of this compound is expected to be slightly larger. | |

| Tolman Electronic Parameter (TEP) | Not explicitly reported. The TEP is a measure of the electron-donating ability of a phosphine ligand, determined by the CO stretching frequency in a Ni(CO)3L complex. Electron-rich phosphines have lower TEP values. Biaryl phosphine ligands are generally considered to be electron-rich. | [4][5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the Suzuki-Miyaura coupling being a common and effective approach. This method typically involves the coupling of a diphenylphosphine-containing boronic acid or ester with an aryl halide.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the synthesis of biaryl phosphine ligands and can be adapted for this compound.

Materials:

-

(2-bromophenyl)diphenylphosphine oxide

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium phosphate (K3PO4)

-

Dioxane, anhydrous

-

Trichlorosilane (HSiCl3)

-

Triethylamine (NEt3)

-

Toluene, anhydrous

Procedure:

-

Suzuki-Miyaura Coupling: To a dried Schlenk flask under an inert atmosphere (e.g., argon), add (2-bromophenyl)diphenylphosphine oxide (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)2 (0.02 equiv), PPh3 (0.04 equiv), and K3PO4 (2.0 equiv).

-

Add anhydrous dioxane to the flask and degas the mixture.

-

Heat the reaction mixture at reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product, the phosphine oxide, by column chromatography on silica gel.

-

Reduction of the Phosphine Oxide: Dissolve the purified phosphine oxide in anhydrous toluene in a dried Schlenk flask under an inert atmosphere.

-

Cool the solution to 0 °C and add triethylamine (5.0 equiv) followed by the slow addition of trichlorosilane (4.0 equiv).

-

Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC or 31P NMR.

-

Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by recrystallization or column chromatography.

Applications in Catalysis

This compound is a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds. The use of biaryl monophosphine ligands like this compound has been crucial for the development of highly active and general catalysts for this reaction.[7][8][9] These ligands promote the formation of the active monoligated palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.[8]

Catalytic Cycle of Buchwald-Hartwig Amination:

References

- 1. This compound | C24H19P | CID 12976978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Diphenylphosphino)-biphenyl | 13885-09-1 [chemicalbook.com]

- 3. 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl | 240417-00-9 [chemicalbook.com]

- 4. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 5. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portal.tpu.ru [portal.tpu.ru]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Evolution of Biaryl Phosphine Ligands: A Technical Guide for Researchers

An in-depth exploration of the historical development, synthetic methodologies, and catalytic applications of biaryl phosphine ligands, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding and utilizing these powerful catalytic tools.

Introduction

The advent of palladium-catalyzed cross-coupling reactions has revolutionized modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency and selectivity. Central to the success of these transformations is the design and evolution of phosphine ligands that modulate the reactivity of the palladium center. Among the most significant breakthroughs in this field has been the development of biaryl phosphine ligands. Initially met with skepticism, these bulky and electron-rich ligands have proven to be exceptionally effective, particularly in challenging coupling reactions involving unreactive aryl chlorides and sterically hindered substrates. This technical guide provides a detailed historical overview of the development of biaryl phosphine ligands, from early concepts to the highly sophisticated systems in use today. It includes a comparative analysis of their performance, detailed experimental protocols for their synthesis and application, and a mechanistic exploration of their role in catalysis.

Historical Development: From Simple Phosphines to Sophisticated Catalytic Tools

The journey of phosphine ligands in palladium-catalyzed cross-coupling can be broadly categorized into distinct generations, each addressing the limitations of its predecessors and expanding the scope of possible transformations.

First Generation: The Pioneers

In the early days of palladium-catalyzed cross-coupling, simple, commercially available triarylphosphines such as triphenylphosphine (PPh₃) and tri(ortho-tolyl)phosphine (P(o-tol)₃) were the workhorses.[1][2] While foundational, these ligands often required harsh reaction conditions, including high temperatures and long reaction times, and were generally limited to more reactive aryl iodides and bromides.[3] The coupling of the more abundant and less expensive aryl chlorides remained a significant challenge.

Second Generation: The Rise of Bidentate Ligands

The second generation of phosphine ligands saw the introduction of bidentate phosphines, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP).[2] These chelating ligands offered improved catalyst stability and were instrumental in expanding the scope of cross-coupling reactions to include a wider range of substrates.[2] However, they still often required relatively high catalyst loadings and elevated temperatures, and the efficient coupling of unactivated aryl chlorides remained elusive.

Third Generation: The Biaryl Phosphine Revolution

A paradigm shift occurred in 1998 with the introduction of bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group.[3] These ligands, often referred to as "Buchwald ligands," were specifically designed to address the shortcomings of previous generations. Their key design features include:

-

Steric Bulk: Large substituents on the phosphorus atom and the biaryl backbone promote the formation of highly reactive, monoligated palladium(0) species (L₁Pd⁰), which are crucial for the oxidative addition of unreactive aryl chlorides.[4][5]

-

Electron-Donating Ability: The electron-rich nature of these ligands increases the electron density on the palladium center, facilitating the oxidative addition step of the catalytic cycle.[4]

-

Hemilability: The biaryl backbone can act as a hemilabile ligand, where one of the aryl rings can weakly coordinate to the palladium center, stabilizing the catalytically active species.[3]

This combination of properties leads to catalysts with unprecedented activity, allowing for reactions to be performed under milder conditions, with lower catalyst loadings, and with a much broader substrate scope, including the previously challenging aryl chlorides.[1]

A Comparative Look at Prominent Biaryl Phosphine Ligands

The modular nature of biaryl phosphine ligands has led to the development of a vast library of ligands, each with subtly different steric and electronic properties tailored for specific applications. Some of the most widely used and commercially available biaryl phosphine ligands include:

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and robust ligand for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[6]

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its exceptional activity in Suzuki-Miyaura couplings, particularly with hindered substrates and at room temperature.[7]

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): A highly effective ligand for the Buchwald-Hartwig amination of a broad range of amines and aryl halides.

-

BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl): A very bulky ligand that has shown remarkable performance in challenging aminations, including the monoarylation of primary amines.

The following tables provide a summary of quantitative data for the performance of various biaryl phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Table 1: Performance of Biaryl Phosphine Ligands in Suzuki-Miyaura Coupling

| Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Catalyst Loading (mol %) | Yield (%) |

| SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | 1.5 (Pd) / 3 (Ligand) | 98 |

| XPhos | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 2 (Pd) / 4 (Ligand) | 95 |

| CPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 110 | 18 | 2 (Pd) / 4 (Ligand) | 94 |

Data compiled from various literature sources. Conditions may vary slightly between studies.

Table 2: Performance of Biaryl Phosphine Ligands in Buchwald-Hartwig Amination

| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Catalyst Loading (mol %) | Yield (%) |

| XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 24 | 1 (Pd) / 2 (Ligand) | 96 |

| RuPhos | 4-Chlorotoluene | Diphenylamine | NaOtBu | Toluene | 100 | 24 | 1 (Pd) / 2 (Ligand) | 96 |

| BrettPhos | 4-Chlorotoluene | Aniline | NaOtBu | Dioxane | 100 | 18 | 1 (Pd) / 2 (Ligand) | 99 |

Data compiled from various literature sources. Conditions may vary slightly between studies.[8]

Experimental Protocols

To facilitate the practical application of biaryl phosphine ligands, this section provides detailed experimental protocols for the synthesis of two key ligands, XPhos and SPhos, as well as representative procedures for their use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Synthesis of 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

Procedure: [8]

-

To a dried three-neck round-bottom flask under a nitrogen atmosphere, add magnesium powder (22 mmol), 1,3,5-triisopropylbenzene (10.0 mmol), and anhydrous tetrahydrofuran (20 mL).

-

Heat the mixture to 65 °C with vigorous stirring and initiate the Grignard formation by the slow addition of 1,2-dibromoethane (10 µL).

-

After stirring for 40-60 minutes, add 2-bromochlorobenzene (11.0 mmol) via syringe pump over approximately 1 hour at 65 °C.

-

Continue stirring for an additional hour at 65 °C, then cool the reaction to room temperature.

-

In a glovebox, add anhydrous copper(II) chloride (0.50 mmol) to the reaction mixture, followed by dicyclohexylphosphine bromide (10.0 mmol).

-

Stir the reaction mixture at ambient temperature for 10 hours.

-

Quench the reaction by cooling in an ice-water bath and adding methanol (1 mL).

-

After stirring for 10 minutes, add 1.0 M ammonia solution and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethyl acetate and n-hexane to obtain pure XPhos.

Synthesis of 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

Procedure: [9]

-

Under an argon atmosphere, react 1,3-dimethoxybenzene with n-butyllithium in anhydrous hexane at reflux to generate a lithium aryl intermediate.

-

React the lithium aryl intermediate with 2-bromochlorobenzene to form the 2-bromo-2',6'-dimethoxybiphenyl intermediate.

-

Treat the biphenyl intermediate with n-butyllithium in tetrahydrofuran (THF) at -78 °C to perform a second lithiation.

-

Add chlorodicyclohexylphosphine dropwise to the reaction mixture to yield the crude SPhos ligand.

-

Purify the crude product by silica gel chromatography and subsequent recrystallization from ethanol to afford SPhos as a white solid.

General Procedure for Suzuki-Miyaura Coupling using SPhos

Procedure: [4]

-

To a reaction vessel, add the aryl chloride (1.0 equiv), arylboronic acid (1.5 equiv), potassium phosphate (3.0 equiv), Pd₂(dba)₃ (1.5 mol%), and SPhos (3.0 mol%).

-

Add degassed toluene and water (typically in a 10:1 ratio).

-

Stir the mixture at reflux for the specified time (e.g., 7 hours).

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography.

General Procedure for Buchwald-Hartwig Amination using RuPhos

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (1.0 mol%), RuPhos (2.0 mol%), and sodium tert-butoxide (1.4 equiv) to a reaction tube.

-

Add the aryl halide (1.0 equiv) and the amine (1.2 equiv).

-

Add anhydrous toluene to the tube, seal it with a screw cap, and remove it from the glovebox.

-

Heat the reaction mixture in an oil bath at the specified temperature (e.g., 100 °C) for the designated time (e.g., 24 hours).

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography.

Mechanistic Insights and Visualizations

The enhanced reactivity of palladium catalysts bearing biaryl phosphine ligands stems from their influence on the key elementary steps of the cross-coupling catalytic cycle: oxidative addition, transmetalation (or amine coordination/deprotonation in the case of amination), and reductive elimination.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The bulky and electron-rich biaryl phosphine ligand (L) plays a crucial role in promoting the formation of the active monoligated Pd(0) species and accelerating the rates of oxidative addition and reductive elimination.[5][10]

The Buchwald-Hartwig Amination Catalytic Cycle

The catalytic cycle for the Buchwald-Hartwig amination follows a similar pattern, with the key difference being the involvement of an amine nucleophile. The biaryl phosphine ligand facilitates the coordination of the amine and the subsequent C-N bond-forming reductive elimination.[11][12]

The Logical Evolution of Biaryl Phosphine Ligand Design

The development of biaryl phosphine ligands can be viewed as a logical progression of structural modifications aimed at enhancing catalytic activity. This evolution is driven by a deeper understanding of the reaction mechanism and the role of the ligand in each elementary step.

Conclusion

The historical development of biaryl phosphine ligands represents a triumph of rational ligand design in homogeneous catalysis. By systematically modifying their steric and electronic properties, chemists have created a powerful class of ligands that have dramatically expanded the scope and utility of palladium-catalyzed cross-coupling reactions. These ligands have enabled the synthesis of complex molecules under milder conditions and with greater efficiency than ever before, with profound implications for the fields of drug discovery, materials science, and natural product synthesis. As our understanding of the subtle interplay between ligand structure and catalytic activity continues to grow, the future of biaryl phosphine ligand design promises even more exciting innovations and applications.

References

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions [ir.ua.edu]

- 12. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-(Diphenylphosphino)biphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(Diphenylphosphino)biphenyl (CAS No. 13885-09-1), a common reagent in chemical synthesis. Adherence to these protocols is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system[1][2][3].

GHS Hazard Classification:

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Specific target organ toxicity (single exposure) | 3 |

Hazard Statements:

-

H335: May cause respiratory irritation[2].

-

H302: Harmful if swallowed.

-

H332: Harmful if inhaled.

Pictogram:

Physical and Chemical Properties

| Property | Value |

| CAS Number | 13885-09-1 |

| Molecular Formula | C₂₄H₁₉P[3] |

| Molecular Weight | 338.4 g/mol [3] |

| Physical Form | Solid, powder[4] |

| Purity | Typically ≥97% |

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure and prevent adverse health effects.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood[1][2].

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure[2][5].

Personal Protective Equipment

| PPE Type | Specification |

| Eye/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2]. |

| Skin | Wear protective gloves (e.g., neoprene or nitrile rubber) and a lab coat. Avoid contact with skin[1][5]. |

| Respiratory | If dust formation is likely or ventilation is inadequate, use a NIOSH/MSHA approved respirator[2][5]. |

General Hygiene Practices

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray[2].

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Contaminated clothing should be removed and washed before reuse[1].

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][2]. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician[1][2]. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention[1][2]. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately[1]. |

Storage and Disposal

Proper storage and disposal are critical to maintaining the chemical's integrity and preventing environmental contamination.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[1][2].

-

Some sources recommend storing under an inert atmosphere[4].

Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[2].

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Avoid dust formation[2].

-

Containment and Cleanup: Sweep up the spilled material and place it into a suitable, closed container for disposal. Avoid creating dust.

Experimental Protocols